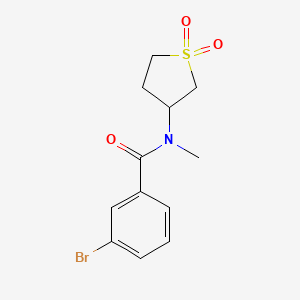

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo-substituted benzamides can involve halogenation reactions or coupling reactions with bromine-containing reagents. For instance, a bromo-capped diruthenium complex was used to generate bromine in situ for bromination reactions, as described in the synthesis of a bromo-capped metal-metal bonded diruthenium(i,i) complex . Similarly, bromo-substituted benzamides could be synthesized through reactions involving bromine sources and appropriate precursors.

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of bromo-substituted benzamides. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined using X-ray diffraction, revealing two crystalline polymorphs with different packing arrangements . This suggests that "3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide" could also exhibit polymorphism, which can be studied using similar methods.

Chemical Reactions Analysis

Bromo-substituted benzamides can participate in various chemical reactions. The bromine atom can act as a reactive site for further functionalization, such as in the catalytic olefin aziridination reactions . Additionally, the amide group can engage in hydrogen bonding, influencing the compound's reactivity and supramolecular assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzamides are influenced by their molecular structure. For instance, the presence of bromine can increase the lipophilicity of the compound, which was shown to affect the inhibitory efficiency of certain benzamides on photosynthetic electron transport . The amide group can form hydrogen bonds, which can lead to the formation of supramolecular structures and affect the compound's solubility and melting point .

科学的研究の応用

Synthesis of Kinase Inhibitors

A novel synthetic approach involving an Eschenmoser coupling reaction has been used for the synthesis of kinase inhibitors, including Nintedanib and Hesperadin. This method utilizes substituted 3-bromooxindoles and substituted thiobenzanilides, demonstrating the relevance of brominated compounds in the synthesis of medically significant molecules (Marek et al., 2021).

Antioxidant Activity of Bromophenols

Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, including compounds similar to 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, have shown potent scavenging activity against radicals. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Carbonic Anhydrase Inhibitory Properties

The inhibitory properties of bromophenols on human carbonic anhydrase II have been studied, indicating the potential of brominated compounds in developing treatments for conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Herbicide Detoxification

Genetic engineering has enabled the expression of a specific nitrilase in plants that converts bromoxynil (a herbicide) to its primary metabolite, demonstrating an approach to achieving herbicide resistance. This application underscores the utility of brominated compounds and their metabolic pathways in agricultural biotechnology (Stalker et al., 1988).

Molecular Docking and Structural Analysis

Structural and theoretical analysis, including molecular docking of benzamide isomers with bromine substituents, has elucidated the role of halogen bonding in interactions with protein residues. Such studies are crucial for understanding the interaction dynamics of brominated compounds with biological targets, potentially guiding the design of new therapeutic agents (Moreno-Fuquen et al., 2022).

特性

IUPAC Name |

3-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIGXNKWRIEAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)

![(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2549270.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide](/img/structure/B2549272.png)